molecular formula C13H19ClO2 B13987120 [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene CAS No. 170856-44-7

[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene

Katalognummer: B13987120
CAS-Nummer: 170856-44-7
Molekulargewicht: 242.74 g/mol
InChI-Schlüssel: KWNDDXMZHMAXLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene is an organic compound with the molecular formula C₁₃H₁₉ClO₂ and a molecular weight of 242.746 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 2-(3-chloro-1-ethoxypropoxy)ethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-1-ethoxypropane with ethylbenzene in the presence of a suitable catalyst under controlled conditions . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The pathways involved may include the activation or inhibition of enzymatic reactions, modulation of signal transduction pathways, and alterations in cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene include:

Eigenschaften

CAS-Nummer

170856-44-7

Molekularformel

C13H19ClO2

Molekulargewicht

242.74 g/mol

IUPAC-Name

2-(3-chloro-1-ethoxypropoxy)ethylbenzene

InChI

InChI=1S/C13H19ClO2/c1-2-15-13(8-10-14)16-11-9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3

InChI-Schlüssel

KWNDDXMZHMAXLQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CCCl)OCCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.